molecular formula C24H25N5O6 B14100962 2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-3-phenylpropanoic acid

2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-3-phenylpropanoic acid

Cat. No.: B14100962
M. Wt: 479.5 g/mol
InChI Key: AUECGHXCCHTQHQ-UHFFFAOYSA-N
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Description

2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-3-phenylpropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a phenylpropanoic acid moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-3-phenylpropanoic acid typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the hydroxyphenoxypropyl group through a nucleophilic substitution reaction. The final step involves the coupling of the purine derivative with phenylpropanoic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups in the purine base can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Used in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of 2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyphenoxypropyl group may enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-(2-hydroxy-3-phenoxypropyl)adenine: Known for its antiviral properties.

    3-(2-hydroxy-3-phenoxypropyl)adenine: Another derivative with potential biological activity.

    7-(2-hydroxy-3-phenoxypropyl)adenine: Studied for its unique chemical properties.

Uniqueness

2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-3-phenylpropanoic acid stands out due to its combination of a purine base with a phenylpropanoic acid moiety, offering a unique set of chemical and biological properties that are not found in its analogs.

Properties

Molecular Formula

C24H25N5O6

Molecular Weight

479.5 g/mol

IUPAC Name

2-[[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H25N5O6/c1-28-20-19(21(31)27-24(28)34)29(13-16(30)14-35-17-10-6-3-7-11-17)23(26-20)25-18(22(32)33)12-15-8-4-2-5-9-15/h2-11,16,18,30H,12-14H2,1H3,(H,25,26)(H,32,33)(H,27,31,34)

InChI Key

AUECGHXCCHTQHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC(CC3=CC=CC=C3)C(=O)O)CC(COC4=CC=CC=C4)O

Origin of Product

United States

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